molecular formula C15H10N4O4 B182817 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide CAS No. 20096-32-6

2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide

Cat. No. B182817
CAS RN: 20096-32-6
M. Wt: 310.26 g/mol
InChI Key: KKTWWKMJJOSDGY-UHFFFAOYSA-N
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Description

2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide, also known as NIOBH, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide has been extensively studied for its biological activities. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and nitric oxide (NO). 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide has also been found to have anti-cancer properties by inducing apoptosis in cancer cells through the activation of caspases. Additionally, 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide has been shown to possess anti-microbial properties against gram-positive and gram-negative bacteria, as well as fungi.

Mechanism Of Action

The mechanism of action of 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide is not fully understood. However, it has been suggested that 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide exerts its biological activities by modulating various signaling pathways. For example, 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in the regulation of inflammation and cancer. 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide has also been found to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell proliferation and apoptosis.

Biochemical And Physiological Effects

2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and NO. 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide has also been shown to induce apoptosis in cancer cells through the activation of caspases. Additionally, 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide has been found to possess anti-microbial properties against gram-positive and gram-negative bacteria, as well as fungi.

Advantages And Limitations For Lab Experiments

One of the advantages of 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide is its versatility in various biological applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs. However, one of the limitations of 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide. One potential direction is the development of new drugs based on the structure of 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide. Another direction is the investigation of the mechanism of action of 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide, which could lead to the discovery of new signaling pathways involved in inflammation and cancer. Additionally, the study of the pharmacokinetics and pharmacodynamics of 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide could provide valuable information for the development of new drugs. Finally, the investigation of the potential side effects of 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide could help to ensure its safety for use in humans.

Synthesis Methods

The synthesis of 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide involves the reaction of 2-nitrobenzohydrazide and isatin in the presence of acetic anhydride. The reaction yields 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide as a yellow crystalline powder with a melting point of 264-266°C. The purity of the compound can be confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

properties

CAS RN

20096-32-6

Product Name

2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide

Molecular Formula

C15H10N4O4

Molecular Weight

310.26 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-nitrobenzamide

InChI

InChI=1S/C15H10N4O4/c20-14(10-6-2-4-8-12(10)19(22)23)18-17-13-9-5-1-3-7-11(9)16-15(13)21/h1-8,16,21H

InChI Key

KKTWWKMJJOSDGY-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NNC2=C3C=CC=CC3=NC2=O)[N+](=O)[O-]

SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Other CAS RN

20096-32-6

Origin of Product

United States

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